

## Application Note: RNA Sequencing for Transcriptional Profiling Following MYC Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | MYC degrader 1 |           |
| Cat. No.:            | B15603545      | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The MYC proto-oncogene is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] As a transcription factor, MYC controls a vast array of cellular processes, including proliferation, metabolism, and apoptosis.[1] The MYC protein is intrinsically unstable, with a short half-life of 20-30 minutes, and its degradation is tightly controlled by the ubiquitin-proteasome pathway.[3][4] Targeted degradation of MYC protein has emerged as a promising therapeutic strategy. Understanding the global transcriptional consequences of MYC degradation is crucial for elucidating its mechanism of action and identifying downstream biomarkers. RNA sequencing (RNA-seq) is a powerful, high-throughput method for comprehensively profiling the transcriptome and quantifying changes in gene expression following the induced degradation of MYC.

The stability of the c-Myc protein is regulated by a complex signaling cascade.[1] Mitogenic signals, often acting through the Ras pathway, lead to the phosphorylation of c-Myc at Serine 62 (S62), which stabilizes the protein.[5] Subsequently, Glycogen Synthase Kinase 3 (GSK3) phosphorylates Threonine 58 (T58).[6] This T58 phosphorylation event is a critical step for degradation, as it recruits the E3 ubiquitin ligase SCF-Fbw7, which marks c-Myc for destruction by the proteasome.[3][5][7] The phosphatase PP2A plays a key role by dephosphorylating S62, a prerequisite for Fbw7-mediated ubiquitination.[5][8]



This application note provides a detailed protocol for using RNA-seq to identify and quantify transcriptional changes in cancer cell lines after inducing MYC degradation.



Click to download full resolution via product page

Caption: MYC protein stability and degradation signaling pathway.

## **Experimental Workflow**

The overall workflow involves culturing cells, inducing MYC degradation, extracting high-quality RNA, preparing sequencing libraries, performing high-throughput sequencing, and analyzing the resulting data to identify differentially expressed genes.





Click to download full resolution via product page

Caption: End-to-end experimental workflow for RNA-seq analysis.



# Detailed Experimental Protocols Protocol 1: Cell Culture and Induction of MYC Degradation

This protocol is based on a gastric cancer cell line (AGP01) characterized by MYC amplification, but it can be adapted for other relevant cell lines.[9]

- Cell Culture: Culture AGP01 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Induction of MYC Degradation:
  - Method A (siRNA): Transfect cells with siRNAs targeting MYC using a suitable transfection reagent according to the manufacturer's protocol. Use a non-targeting siRNA as a negative control.[9]
  - Method B (Degrader Molecule, e.g., PROTAC): Treat cells with a specific MYC degrader molecule at a predetermined optimal concentration and time course. Use a vehicle control (e.g., DMSO).
- Time Course: Harvest cells at various time points post-treatment (e.g., 16, 24, 48 hours) to capture both early and late transcriptional responses.[10]
- Validation: In a parallel experiment, lyse a subset of cells to confirm MYC protein degradation via Western Blot.

### **Protocol 2: RNA Extraction and Quality Control**

High-quality RNA is essential for successful RNA-seq.[11]

 Harvesting: Wash cells with ice-cold PBS, then lyse them directly in the culture dish by adding TRIzol reagent (or a similar lysis buffer from a column-based kit).[12]



#### RNA Extraction:

- TRIzol Method: Follow the manufacturer's protocol for phase separation using chloroform and precipitation with isopropanol.[12]
- Column-based Kit (e.g., Qiagen RNeasy): Follow the manufacturer's protocol, including the on-column DNase digestion step to remove contaminating genomic DNA.[13]
- · RNA Quantification and Purity:
  - Use a spectrophotometer (e.g., NanoDrop) to measure RNA concentration.
  - Assess purity by checking the A260/280 ratio (should be ~2.0) and the A260/230 ratio (should be between 2.0-2.2).[14]
- RNA Integrity Check:
  - The integrity of the RNA is the most critical factor.[11]
  - Analyze the RNA on an Agilent TapeStation or Bioanalyzer to obtain an RNA Integrity Number (RIN).[11]
  - Aim for a RIN value ≥ 7. Samples with low RIN values may show a 3' bias, especially with poly-A selection methods.[15][16]

#### **Protocol 3: RNA-seq Library Preparation**

This protocol outlines the key steps for converting RNA into a sequenceable library.

- mRNA Enrichment:
  - For high-quality RNA (RIN > 7), enrich for polyadenylated (poly-A) mRNA using oligo(dT) magnetic beads. This selectively isolates protein-coding transcripts.
  - For degraded RNA (RIN < 7), consider ribosomal RNA (rRNA) depletion (ribodepletion) to avoid losing 5' ends of transcripts and to retain non-coding RNAs.[15]



- Fragmentation: Fragment the enriched RNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods. Do not skip this step, even with degraded RNA, as it is often coupled with priming for cDNA synthesis.[15]
- First-Strand cDNA Synthesis: Perform reverse transcription using random hexamer primers to synthesize the first strand of cDNA.
- Second-Strand cDNA Synthesis: Synthesize the second cDNA strand, often incorporating dUTP to enable strand-specific (stranded) library preparation. Stranded libraries provide information on the transcript's originating DNA strand.
- End Repair and Adenylation: Blunt the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends. This prepares the fragments for ligation to sequencing adapters.
- Adapter Ligation: Ligate sequencing adapters, which contain index sequences (barcodes) for multiplexing multiple samples in one sequencing run, to the cDNA fragments.
- PCR Amplification: Perform a final PCR amplification step to enrich the adapter-ligated cDNA library. Use a minimal number of cycles to avoid PCR bias.
- Library QC: Quantify the final library and assess its size distribution using an Agilent TapeStation or similar instrument.

## **Protocol 4: Sequencing and Bioinformatics Analysis**

- Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq, NovaSeq), typically aiming for 20-30 million paired-end reads per sample for differential gene expression analysis.[14]
- Bioinformatics Pipeline:
  - Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
  - Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human)
     using a splice-aware aligner like STAR.[17]



- Quantification: Count the number of reads mapping to each gene. Generate expression values such as raw counts, Transcripts Per Million (TPM), and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[17]
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to compare the gene counts between the MYC-degraded samples and the control samples.
   This analysis identifies genes that are significantly upregulated or downregulated.[18]

## **Data Presentation: Expected Results**

Following MYC degradation, RNA-seq analysis is expected to reveal thousands of differentially expressed genes (DEGs).[9] The results can be summarized in tables for clear interpretation.

Table 1: Summary of Differentially Expressed Genes (DEGs) after MYC Silencing in Gastric Cancer Cells

Data derived from studies on gastric cancer cell lines where MYC expression was reduced by ~80%.[9][19]

| Cell Line | Comparison               | Upregulated<br>Genes | Downregulate<br>d Genes | Total DEGs |
|-----------|--------------------------|----------------------|-------------------------|------------|
| AGP01     | MYC-silenced vs. Control | 917                  | 1,566                   | 2,483[9]   |
| ACP02     | MYC-silenced vs. Control | 1,123                | 1,321                   | 2,444      |
| ACP03     | MYC-silenced vs. Control | 987                  | 1,456                   | 2,443      |

Table 2: Expression Changes of Validated MYC-Regulated Genes in Gastric Cancer

Quantitative data showing increased expression of target genes in gastric cancer tissues, consistent with their positive regulation by MYC.[9]



| Gene    | Function                                         | Fold Change<br>(Tumor vs. Normal) | P-value  |
|---------|--------------------------------------------------|-----------------------------------|----------|
| CIAPIN1 | Cytokine-induced anti-<br>apoptotic              | > 1.7                             | < 0.0001 |
| MTA2    | Metastasis associated<br>1 family, member 2      | > 1.5                             | < 0.0001 |
| UXT     | Ubiquitously expressed prefoldin- like chaperone | > 1.5                             | < 0.0001 |

These tables provide a clear, quantitative summary of the transcriptional impact of altering MYC levels, highlighting both the global scale of the changes and the specific genes that can serve as potential prognostic markers.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc (MYC) | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 7. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 |
   The EMBO Journal [link.springer.com]

#### Methodological & Application





- 8. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New prognostic markers revealed by RNA-Seq transcriptome analysis after MYC silencing in a metastatic gastric cancer cell line PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-seq Sample Guidelines | Genomics Core Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-seq: impact of RNA degradation on transcript quantification PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioinformatics Pipeline: mRNA Analysis GDC Docs [docs.gdc.cancer.gov]
- 18. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing PMC [pmc.ncbi.nlm.nih.gov]
- 19. Downregulated genes by silencing MYC pathway identified with RNA-SEQ analysis as potential prognostic biomarkers in gastric adenocarcinoma | Aging [aging-us.com]
- To cite this document: BenchChem. [Application Note: RNA Sequencing for Transcriptional Profiling Following MYC Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603545#rna-sequencing-to-identify-transcriptional-changes-after-myc-degradation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com